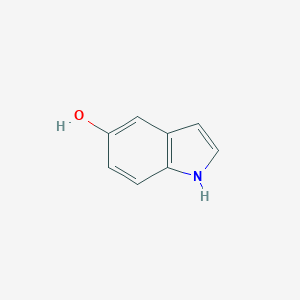

5-Hydroxyindole

Description

This compound has been reported in Ligusticum striatum, Solanum lycopersicum, and Ligusticum chuanxiong with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQERWZRIFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173187 | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-54-4 | |

| Record name | 5-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320UN7XZYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nenitzescu Reaction: A Technical Guide to the Synthesis of 5-Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including the neurotransmitter serotonin and the non-steroidal anti-inflammatory drug indomethacin.[1][2] The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, remains a powerful and direct method for constructing this privileged heterocyclic system.[3][4] This in-depth technical guide provides a comprehensive overview of the Nenitzescu reaction, detailing its mechanism, experimental protocols, and the factors influencing its outcome, with a focus on providing actionable data for researchers in the field.

Reaction Mechanism and Core Principles

The Nenitzescu reaction is a condensation reaction between a 1,4-benzoquinone and a β-amino-α,β-unsaturated carbonyl compound (an enamine), such as a β-aminocrotonic ester.[3] The reaction proceeds through a sequence of key steps:

-

Michael Addition: The enamine acts as a nucleophile and attacks the benzoquinone in a Michael-type addition.[1]

-

Oxidation: The resulting hydroquinone intermediate is oxidized to a quinone. This oxidation can be effected by the starting benzoquinone or an external oxidizing agent.

-

Cyclization and Dehydration: The enamine nitrogen then attacks one of the quinone carbonyls, leading to a cyclized intermediate which subsequently undergoes dehydration to form the aromatic indole ring.

The generally accepted mechanism is illustrated below.

Caption: The reaction mechanism of the Nenitzescu indole synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Nenitzescu reaction. Below are protocols for key variations of this synthesis.

Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

This protocol is a representative example of the classical Nenitzescu reaction.

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone (or other suitable polar solvent)

-

Ethyl Acetate

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Enamine: Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[3]

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[3]

Lewis Acid-Catalyzed Nenitzescu Synthesis

The use of Lewis acids can significantly improve reaction rates and yields.

Materials:

-

1,4-Benzoquinone

-

Enamine (e.g., (Z)-Ethyl 3-(methylamino)but-2-enoate)

-

Lewis Acid (e.g., ZnCl₂, 8 mol%)

-

Cyclopentyl methyl ether (CPME) or Dichloromethane (DCM)

Procedure:

-

Preparation of Solutions: Two separate solutions are prepared. Solution A consists of the enamine (1.0 mmol) dissolved in the chosen solvent (e.g., 5 mL of CPME). Solution B consists of 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) dissolved in the same solvent.

-

Reaction Initiation: Solution A is added to Solution B with stirring at room temperature.

-

Reaction Monitoring: The reaction is stirred for a specified time (e.g., 40 minutes) and can be monitored by TLC.

-

Isolation: For reactions where the product precipitates, the solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether or CPME), and dried to yield the this compound product.[5]

Solid-Phase Nenitzescu Synthesis

Solid-phase synthesis offers advantages in terms of purification and automation.

Materials:

-

ArgoPore®-Rink-NH-Fmoc resin

-

Diketene

-

Primary amine

-

Trimethylorthoformate

-

1,4-Benzoquinone

-

Trifluoroacetic acid (TFA) for cleavage

Procedure:

-

Resin Preparation: The Fmoc-protecting group is removed from the ArgoPore®-Rink-NH-Fmoc resin.

-

Acetoacetylation: The deprotected resin is treated with diketene to form a polymer-bound acetoacetamide.

-

Enaminone Formation: The polymer-bound acetoacetamide is condensed with a primary amine in the presence of trimethylorthoformate to generate the corresponding enaminone on the solid support.

-

Nenitzescu Reaction: The resin-bound enaminone is then reacted with a 1,4-benzoquinone.

-

Cleavage: The desired this compound-3-carboxamide is cleaved from the resin using trifluoroacetic acid.

Quantitative Data and Reaction Scope

The yield and regioselectivity of the Nenitzescu reaction are highly dependent on the substrates, solvent, catalyst, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Solvent on the Yield of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone | None | Reflux | 2 | 46 | [6] |

| Nitromethane | None | RT | 24 | 52 | |

| Acetic Acid | None | RT | 24 | 46 | [6] |

| Dichloromethane | ZnCl₂ (8 mol%) | RT | 0.67 | 75 | [5] |

| Cyclopentyl methyl ether | ZnCl₂ (8 mol%) | RT | 0.67 | 72 | [5] |

| Ethanol | None | RT | 24 | Low | [5] |

| Butyl Acetate | ZnCl₂ (8 mol%) | RT | 0.67 | 35 | [5] |

| 2-Methyltetrahydrofuran | ZnCl₂ (8 mol%) | RT | 0.67 | 25 | [5] |

Table 2: Effect of Lewis Acid Catalysts on Yield

| Benzoquinone | Enamine | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ (10) | CH₂Cl₂ | 20 | 72 | [7] |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnI₂ (10) | CH₂Cl₂ | 20 | 56 | [7] |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Sc(OTf)₃ (10) | CH₂Cl₂ | 60 | 65 | |

| 1,4-Benzoquinone | (Z)-Ethyl 3-(methylamino)but-2-enoate | ZnCl₂ (8) | CPME | 40 | 72 | [5] |

| 1,4-Benzoquinone | (Z)-Ethyl 3-(methylamino)but-2-enoate | FeCl₃ (8) | CPME | 40 | 68 | [5] |

| 1,4-Benzoquinone | (Z)-Ethyl 3-(methylamino)but-2-enoate | Mg(ClO₄)₂ (8) | CPME | 40 | 65 | [5] |

Table 3: Substrate Scope of the Nenitzescu Reaction

| Benzoquinone | Enamine | Product | Conditions | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | Acetone, reflux | 46 | [6] |

| 2-Methyl-1,4-benzoquinone | Ethyl 3-aminocrotonate | Ethyl 2,6-dimethyl-5-hydroxy-1H-indole-3-carboxylate & Ethyl 2,7-dimethyl-5-hydroxy-1H-indole-3-carboxylate | Acetic Acid, RT | Mixture | |

| 1,4-Naphthoquinone | Ethyl 3-aminocrotonate | Ethyl 2-methyl-5-hydroxy-1H-benzo[g]indole-3-carboxylate | MeNO₂, 40°C, 18h | 97 | [8] |

| 1,4-Benzoquinone | 3-Aminocinnamate | Ethyl 2-phenyl-5-hydroxy-1H-indole-3-carboxylate | Acetic Acid, RT | 46 | [6] |

Factors Influencing the Nenitzescu Reaction

The successful application of the Nenitzescu reaction often requires careful consideration of several factors that can influence the yield, regioselectivity, and formation of byproducts.

Caption: Factors influencing the outcome of the Nenitzescu reaction.

-

Substituents: The electronic and steric nature of the substituents on both the benzoquinone and the enamine can significantly impact the reaction's regioselectivity and overall success.

-

Catalysts: While the reaction can proceed without a catalyst, Lewis acids such as zinc chloride (ZnCl₂) can enhance the reaction rate and yield.[7] The choice of catalyst can also influence the chemoselectivity, with some Lewis acids favoring the formation of 5-hydroxybenzofurans, a common byproduct.

-

Solvents: Polar solvents generally favor the Nenitzescu reaction.[1] Acetic acid, nitromethane, and acetone are commonly employed.[6] The choice of solvent can also affect the regioselectivity of the reaction.[9]

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.

Application in Drug Development: Serotonin Synthesis Pathway

The this compound core is central to the neurotransmitter serotonin (5-hydroxytryptamine). While the Nenitzescu reaction provides a synthetic route to the core structure, the biological synthesis of serotonin follows a distinct pathway starting from the amino acid L-tryptophan. Understanding this pathway is critical for drug development efforts targeting serotonergic systems.

Caption: The biochemical synthesis pathway of serotonin.

The rate-limiting step in serotonin synthesis is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase.[10] This is then followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.[11]

Conclusion

The Nenitzescu reaction remains a highly relevant and versatile tool for the synthesis of 5-hydroxyindoles. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively utilize this reaction to access a wide range of functionalized indole derivatives for applications in drug discovery and materials science. The provided data and protocols serve as a practical guide for the implementation and optimization of the Nenitzescu synthesis in a laboratory setting.

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. tarjomefa.com [tarjomefa.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. mdpi.com [mdpi.com]

- 10. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

natural occurrence of 5-hydroxyindole in marine alkaloids

An In-depth Technical Guide to the Natural Occurrence of 5-Hydroxyindole in Marine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, characterization, and biological activity of marine alkaloids featuring the this compound scaffold. This document is intended to serve as a valuable resource for researchers in marine natural products chemistry, pharmacology, and drug development.

Introduction

The marine environment is a prolific source of structurally novel and biologically active secondary metabolites. Among these, indole alkaloids represent a significant class of compounds, many of which are derived from the essential amino acid tryptophan. The this compound moiety, a core component of the neurotransmitter serotonin, imparts unique physicochemical properties and biological activities to these molecules. Marine organisms, particularly sponges of the order Dictyoceratida, have yielded a fascinating array of this compound-containing alkaloids. These compounds exhibit a range of biological activities, most notably potent cytotoxicity against various cancer cell lines, making them attractive leads for drug discovery and development.

This guide focuses on a selection of prominent this compound marine alkaloids, detailing their isolation from natural sources, their structural elucidation through spectroscopic methods, and their biological evaluation.

Featured this compound Marine Alkaloids

This section details the key characteristics of selected this compound alkaloids isolated from marine sponges.

Hyrtinadine A

Hyrtinadine A is a bis-indole alkaloid featuring a central pyrimidine ring linking two this compound units. It was first isolated from an Okinawan marine sponge of the genus Hyrtios.

Hyrtinadine B and Scalaridine A

Hyrtinadine B, a mono-indole analogue of Hyrtinadine A, and Scalaridine A, a symmetrical bis-indole with a pyridine linker, were isolated from the marine sponge Scalarispongia sp. collected off the coast of Dokdo Island, Korea.

Quantitative Data Summary

The following tables summarize the quantitative data pertaining to the isolation and biological activity of the featured alkaloids.

Table 1: Isolation and Yield of this compound Alkaloids

| Compound | Marine Source | Yield |

| Hyrtinadine A | Hyrtios sp. | 0.00015% (wet weight) |

| Hyrtinadine B | Scalarispongia sp. | 0.0001% (wet weight) |

| Scalaridine A | Scalarispongia sp. | 0.00013% (wet weight) |

Table 2: Cytotoxic Activity of this compound Alkaloids

| Compound | Cell Line | Activity (IC₅₀) |

| Hyrtinadine A | Murine Leukemia (L1210) | 1.0 µg/mL |

| Human Epidermoid Carcinoma (KB) | 3.0 µg/mL | |

| Hyrtinadine B | Human Leukemia (K562) | 215.4 µM |

| Scalaridine A | Human Leukemia (K562) | 39.5 µM |

Table 3: Key Spectroscopic Data for Structural Elucidation

| Compound | Formula | Key ¹H NMR Chemical Shifts (δ ppm) | Key ¹³C NMR Chemical Shifts (δ ppm) |

| Hyrtinadine A | C₂₂H₁₆N₄O₂ | 11.19 (s), 8.84 (s), 8.35 (s), 8.24 (s), 7.23 (d), 7.19 (d), 7.15 (d), 6.81 (dd), 6.78 (dd) | 152.0, 150.9, 149.9, 137.9, 132.8, 131.9, 126.9, 125.8, 125.2, 114.2, 112.9, 112.7, 103.4 |

| Hyrtinadine B | C₁₃H₁₁N₃O₂ | 11.58 (s), 9.07 (s), 8.34 (d), 8.29 (s), 7.22 (d), 7.13 (d), 6.78 (dd) | 163.6, 151.3, 148.9, 132.0, 127.8, 126.0, 112.9, 112.8, 112.1, 103.0 |

| Scalaridine A | C₂₃H₁₇N₃O₂ | 11.62 (s), 8.51 (s), 8.43 (d), 7.95 (d), 7.24 (d), 7.15 (d), 6.80 (dd) | 151.4, 148.9, 146.1, 137.5, 132.2, 127.9, 125.8, 112.9, 112.8, 103.0 |

Experimental Protocols

The following protocols are detailed summaries of the experimental procedures reported in the primary literature for the isolation and characterization of these alkaloids.

General Experimental Procedures

-

Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker DRX-400 or similar spectrometers. Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals. High-resolution mass spectra (HRMS) were obtained on a JEOL JMS-700 instrument.

-

Chromatography: Column chromatography was performed using silica gel (Merck Kieselgel 60) and ODS (octadecylsilane). High-performance liquid chromatography (HPLC) was conducted on Waters systems with photodiode array detectors, using columns such as Develosil ODS-UG-5.

Isolation of Hyrtinadine A from Hyrtios sp.[1]

-

Collection and Extraction: The marine sponge Hyrtios sp. (2.0 kg, wet weight) was collected off the coast of Okinawa, Japan. The sponge was minced and extracted with methanol (MeOH).

-

Solvent Partitioning: The MeOH extract was concentrated and partitioned between ethyl acetate (EtOAc) and water (H₂O). The aqueous layer was subsequently partitioned with n-butanol (n-BuOH).

-

Initial Chromatography: The n-BuOH soluble fraction (4.5 g) was subjected to silica gel column chromatography using a stepwise gradient of chloroform (CHCl₃) and MeOH.

-

Further Separation: The fractions containing indole alkaloids were combined and further purified by ODS column chromatography with a gradient of MeOH in H₂O.

-

Final Purification (HPLC): The target fraction was subjected to reversed-phase HPLC (Develosil ODS-UG-5 column) with an eluent of 40% acetonitrile (CH₃CN) in H₂O containing 0.1% trifluoroacetic acid (TFA) to yield pure Hyrtinadine A (3.0 mg).

Isolation of Hyrtinadine B and Scalaridine A from Scalarispongia sp.

-

Collection and Extraction: The marine sponge Scalarispongia sp. was collected near Dokdo Island, Korea, and freeze-dried. The dried sponge material (1.2 kg) was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and MeOH.

-

Solvent Partitioning: The concentrated extract was partitioned between n-BuOH and H₂O. The n-BuOH layer was then partitioned between 15% aqueous MeOH and n-hexane.

-

Silica Gel Chromatography: The 15% aqueous MeOH fraction was subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane followed by MeOH in CH₂Cl₂.

-

HPLC Purification: Fractions containing the target compounds were purified by reversed-phase HPLC (YMC ODS-A column) using a gradient of CH₃CN in H₂O to yield Hyrtinadine B (1.2 mg) and Scalaridine A (1.5 mg).

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for alkaloid isolation, the structural relationships between the featured compounds, and a plausible signaling pathway for their cytotoxic action.

Experimental Workflow for Marine Alkaloid Isolation

Caption: Generalized workflow for the isolation of this compound alkaloids.

Structural Relationships of Featured Alkaloids

Caption: Structural relationships between key this compound marine alkaloids.

Plausible Cytotoxic Signaling Pathway

While the exact mechanism for these specific compounds is not fully elucidated, many cytotoxic bis-indole alkaloids are known to induce apoptosis. The following diagram illustrates a plausible intrinsic apoptosis pathway.[1][2]

Caption: Proposed intrinsic apoptosis pathway for cytotoxic bis-indole alkaloids.

Conclusion

The this compound alkaloids from marine sponges, such as Hyrtinadine A, Hyrtinadine B, and Scalaridine A, represent a structurally intriguing class of natural products with significant cytotoxic potential. Their unique bis-indole architectures, connected by heterocyclic linkers, appear to be crucial for their potent biological activity. The detailed isolation protocols and quantitative data presented in this guide offer a practical resource for natural product chemists and pharmacologists. Further investigation into the specific molecular targets and signaling pathways, such as the proposed apoptotic mechanism, is warranted to fully understand their therapeutic potential and to guide the development of novel anticancer agents.

References

The Biological Role of 5-Hydroxyindole in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindole, a hydroxylated indole and a metabolite of tryptophan, is emerging as a significant bioactive molecule with diverse roles in metabolic and signaling pathways. Traditionally viewed as a minor product of serotonin metabolism, recent evidence highlights its independent synthesis by the gut microbiota and its direct pharmacological effects on host physiology. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and biological functions of this compound, with a focus on its interactions with key cellular targets. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades to serve as a comprehensive resource for researchers in pharmacology, gastroenterology, and neuroscience.

Introduction

This compound is a fascinating molecule at the intersection of host and microbial metabolism. While it is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine), it is now understood to possess its own distinct biological activities. A pivotal discovery in recent years has been the ability of the gut microbiota to synthesize this compound directly from 5-hydroxytryptophan (5-HTP), a precursor in the serotonin synthesis pathway.[1][2][3] This microbial production introduces a new dimension to the physiological effects of tryptophan metabolism, independent of host serotonin production.

This guide will delve into the known metabolic pathways involving this compound, its direct interactions with cellular receptors and ion channels, and the resulting physiological consequences. We will also provide practical information for researchers, including quantitative data and experimental methodologies, to facilitate further investigation into this intriguing molecule.

Metabolic Pathways of this compound

The presence of this compound in biological systems is primarily attributed to two distinct pathways: synthesis by the gut microbiota and, to a lesser extent, as a minor metabolite of serotonin in the host.

Synthesis by Gut Microbiota

The primary pathway for the formation of this compound is through the action of tryptophanase, an enzyme expressed by a variety of gut bacteria.[1] This enzyme catalyzes the conversion of 5-hydroxytryptophan (5-HTP) to this compound.[1][2][3]

References

The Dawn of a Neurotransmitter: A Technical Guide to the Discovery and Significance of 5-Hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of 5-hydroxyindole and its paramount derivative, serotonin (5-hydroxytryptamine), tracing their journey from initial chemical synthesis and isolation to their profound impact on our understanding of neurobiology and pharmacology. This document provides a historical account, detailed experimental methodologies from foundational studies, quantitative data, and visualizations of the core signaling pathways.

The Discovery of the this compound Moiety and its Biological Significance

The story of this compound is intrinsically linked to the discovery of one of the most studied neurotransmitters, serotonin. While the this compound chemical structure was accessible through organic synthesis prior to its biological discovery, its immense importance was only revealed through parallel lines of physiological and biochemical research in the mid-20th century.

From a chemical perspective, the synthesis of this compound derivatives was made possible by reactions like the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929. This reaction allows for the formation of this compound derivatives from benzoquinone and β-aminocrotonic esters, providing a method to create the core this compound structure.[1][2]

The biological discovery of a this compound-containing compound began in the 1930s with the work of Italian pharmacologist Vittorio Erspamer . While studying enterochromaffin cells of the gastrointestinal tract, he isolated a substance that caused smooth muscle contraction.[3][4] He named this unknown amine "enteramine."[3][5]

Independently, in the late 1940s at the Cleveland Clinic, a team of researchers including Irvine Page, Maurice Rapport, and Arda Green were investigating a vasoconstrictor substance found in blood serum that was released during clotting.[6][7] In 1948, they successfully isolated this substance and named it "serotonin," derived from "serum" and "tonic" to reflect its origin and vasoconstrictive properties.[6][8] Rapport was instrumental in identifying the chemical structure of serotonin as 5-hydroxytryptamine (5-HT) in 1949.[7][8] Subsequently, it was confirmed that Erspamer's "enteramine" and Rapport's "serotonin" were the same molecule.[5]

Historical Significance

The isolation and identification of serotonin, a key this compound derivative, was a watershed moment in science. It opened the door to understanding the chemical basis of neurotransmission and its influence on a vast array of physiological and psychological processes. The discovery that serotonin was present in the brain, a finding contributed to by Betty Twarog, revolutionized the understanding of brain function and laid the groundwork for the field of neuroscience.[6] The realization that a single molecule could modulate mood, sleep, appetite, and numerous other functions spurred decades of research into its mechanisms of action and its role in psychiatric and neurological disorders. This led to the development of entire classes of pharmaceuticals, most notably the Selective Serotonin Reuptake Inhibitors (SSRIs), which have become cornerstone treatments for depression and anxiety disorders.[5][9]

Quantitative Data from Foundational Studies

The early research on serotonin and its metabolites provided the first quantitative insights into its physiological concentrations and effects. The following tables summarize some of this early data.

| Parameter | Organism/System | Value | Reference |

| Endogenous Serotonin Release | Drosophila Ventral Nerve Cord (2-30s stimulation) | 280 – 640 nM | [10] |

| Serotonin Concentration in Platelets | Human | Variable, used as a model for neuronal uptake | [11][12] |

| Urinary 5-HIAA Excretion (Baseline) | Human | Variable, typically low μmol/day | [12] |

| Urinary 5-HIAA Excretion (after 100mg 5-HTP) | Human | 10-fold increase (e.g., from 18 to 204 μmol/day) | [12] |

Table 1: Early Quantitative Measurements of this compound Compounds.

| Bioassay Method | Tissue Preparation | Principle | Key Researchers |

| Rat Fundus Strip Bioassay | Isolated strip of the rat stomach fundus | Serotonin induces a dose-dependent contraction of the smooth muscle. | Vane, J.R. |

| Rat Uterus Bioassay | Isolated rat uterus, often from an estrogen-primed animal | Serotonin causes contraction of the uterine smooth muscle. | Erspamer, V. |

Table 2: Early Bioassay Methods for Serotonin Quantification.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of this compound derivatives.

Isolation of Serotonin from Blood Serum (Adapted from the work of Rapport, Green, and Page)

This protocol is a conceptual reconstruction based on historical accounts of the methods used in the late 1940s.

Objective: To isolate the vasoconstrictor substance (serotonin) from blood serum.

Materials:

-

Large volumes of bovine blood (e.g., from a slaughterhouse)[6]

-

Cheesecloth[6]

-

Collection vessels (e.g., large cans or buckets)[6]

-

Centrifuge

-

Glassware for extraction

-

Organic solvents (e.g., acetone, ether)

-

Acid and base solutions for pH adjustment

-

Apparatus for crystallization

Procedure:

-

Blood Collection and Coagulation: Obtain fresh bovine blood and allow it to coagulate. The serum, which contains the vasoconstrictor substance, is separated from the clotted blood cells. Early methods involved lining large containers with cheesecloth to aid in this separation.[6]

-

Initial Extraction: The collected serum is treated with a protein precipitating agent like acetone to remove larger proteins. The mixture is then filtered or centrifuged to separate the precipitate.

-

Solvent Partitioning: The resulting supernatant, containing serotonin and other small molecules, is subjected to a series of solvent extractions to purify the active substance. This involves partitioning the extract between aqueous and organic phases at different pH values to selectively isolate the amine.

-

Purification: Further purification steps, such as precipitation and recrystallization, are performed to obtain a crystalline form of the serotonin salt.

-

Bioassay for Activity: Throughout the purification process, fractions are tested for their vasoconstrictor activity using a suitable bioassay, such as the isolated rat uterus or stomach strip, to guide the isolation of the active compound.

Bioassay of Serotonin using the Rat Stomach Strip

Objective: To quantify the amount of serotonin in a sample by measuring its contractile effect on a rat stomach strip.

Materials:

-

Isolated organ bath with aeration and temperature control

-

Kymograph or other recording device

-

Isotonic transducer

-

Krebs-Henseleit physiological salt solution

-

Standard serotonin solutions of known concentrations

-

Test sample containing an unknown concentration of serotonin

-

Rat stomach tissue

Procedure:

-

Tissue Preparation: A rat is euthanized, and the stomach is quickly excised and placed in cold Krebs-Henseleit solution. A strip of the fundus is cut and mounted in the organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline is achieved on the recording device.

-

Dose-Response Curve: A cumulative or non-cumulative dose-response curve is generated by adding increasing concentrations of the standard serotonin solution to the organ bath and recording the resulting muscle contraction. The tissue is washed with fresh physiological salt solution between doses in a non-cumulative assay.

-

Testing of Unknown Sample: The test sample is added to the organ bath, and the resulting contraction is recorded.

-

Quantification (e.g., Three-Point Assay): The concentration of serotonin in the test sample is determined by comparing its response to the responses produced by known concentrations of the standard solution. In a three-point assay, two doses of the standard and one dose of the test that produce responses within the linear portion of the dose-response curve are used for comparison.[13]

Visualizing the World of this compound: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key biological pathways related to this compound and the experimental workflows for its study.

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 7. Maurice M. Rapport - Wikipedia [en.wikipedia.org]

- 8. inside-the-brain.com [inside-the-brain.com]

- 9. Fifty years on: Serotonin and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative evaluation of serotonin release and clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method for the extraction of endogenous platelet serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

The Rising Therapeutic Potential of 5-Hydroxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds, including the endogenous neurotransmitter serotonin. Its inherent ability to interact with various biological targets has spurred extensive research into the synthesis and evaluation of novel derivatives with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the current landscape of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways these compounds modulate.

Anticancer Activities of this compound Derivatives

A growing body of evidence highlights the potential of this compound derivatives as promising anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | This compound-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [1] |

| 5a | This compound-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [1] |

| 5l | This compound-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [1] |

| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | Polymorphonuclear Leukocytes (5-LO inhibition) | ~0.3 | [2] |

| 25 | 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 | [3] |

| 25 | 3-Amino-1H-7-azaindole derivative | HepG2 (Liver) | 8.0 | [3] |

| 25 | 3-Amino-1H-7-azaindole derivative | MCF-7 (Breast) | 19.9 | [3] |

| 30a | Indole-chalcone derivative | SMMC-7721 (Liver) | 0.89 | [4] |

| 30b | Indole-chalcone derivative | SMMC-7721 (Liver) | 0.56 | [4] |

| 30b | Indole-chalcone derivative | HepG2 (Liver) | 0.91 | [4] |

Key Signaling Pathways in Anticancer Activity

This compound derivatives have been implicated in the modulation of several critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. The diagram below illustrates a simplified overview of how these pathways can be targeted.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The anti-apoptotic action of this compound: protection of mitochondrial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Hydroxyindole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to mimic the endogenous neurotransmitter serotonin (5-hydroxytryptamine) has made it a cornerstone in the development of therapeutics targeting the central nervous system. However, the versatility of this moiety extends far beyond serotonergic pathways, with analogues demonstrating significant activity against a range of targets implicated in inflammation, cancer, and neurodegenerative diseases. This in-depth technical guide explores the critical structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of how chemical modifications to this core structure influence biological activity. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Structure and Key Modification Points

The this compound nucleus offers several positions for chemical modification, each providing a vector to modulate potency, selectivity, and pharmacokinetic properties. The key positions for substitution are the indole nitrogen (N1), the C2, C3, and C4 positions of the pyrrole ring, and the phenyl ring (C4, C6, C7). Understanding the impact of substituents at these positions is fundamental to rational drug design.

Structure-Activity Relationship Insights

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases such as asthma.

-

Substitution at C2: Introduction of an aryl/arylethylamino group or 4-arylpiperazin-1-yl residues at the C2 position is crucial for 5-LO inhibitory activity. Aryl/arylethylamino derivatives have shown comparable potency in both cell-free and intact cell assays.

-

Substitution at C3: An ester group, such as ethyl carboxylate, at the C3 position contributes significantly to the inhibitory potency. For instance, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate is a potent 5-LO inhibitor with an IC50 value in the nanomolar range.

Anticancer Activity

This compound derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the induction of apoptosis.

-

Ester Derivatives: Esterification of a carboxylic acid at the C3 position has been shown to enhance cytotoxicity.

-

N1-Substitution: The nature of the substituent on the indole nitrogen can significantly impact anticancer activity.

-

C2-Substitution: A methyl group at the C2 position appears to be favorable for cytotoxic activity in certain analogues.

Serotonin Receptor Binding

The structural similarity of this compound to serotonin allows these analogues to interact with various serotonin (5-HT) receptors. The affinity and selectivity are highly dependent on the substitution pattern.

-

General Trends: Modifications that alter the electrostatic potential and steric bulk around the core structure dictate the binding affinity (Ki) and functional activity (agonist/antagonist) at different 5-HT receptor subtypes. Detailed SAR for specific receptor subtypes requires extensive screening of focused compound libraries.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition

CaMKII is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases.

-

Substitution at C2: The introduction of a substituted benzoyl group at the C2 position has yielded potent CaMKII inhibitors.

-

Para-substitution on the Phenyl Ring: Modifications at the para-position of the phenyl ring of the 2-benzoyl substituent have been shown to be critical for achieving high inhibitory potency.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound analogues.

Table 1: 5-Lipoxygenase (5-LO) Inhibitory Activity of this compound Analogues

| Compound | R1 | R2 | R3 | IC50 (µM) - Recombinant Human 5-LO | IC50 (µM) - Human Neutrophils |

| 1a | H | H | COOEt | > 10 | > 10 |

| 1b | H | NH-(3-chlorophenyl) | COOEt | 0.086 | 0.23 |

| 1c | H | NH-benzyl | COOEt | 0.45 | 1.2 |

| 1d | H | 4-phenylpiperazin-1-yl | COOEt | 0.15 | 2.5 |

Table 2: Cytotoxicity of this compound-3-Carboxylic Acid and Ester Derivatives against MCF-7 Breast Cancer Cells

| Compound | R1 | R2 | R-group at C3-ester | EC50 (µM) |

| 2a | H | CH3 | H (acid) | > 50 |

| 2b | H | CH3 | Ethyl | 8.2 |

| 2c | H | CH3 | Propyl | 6.5 |

| 2d | H | CH3 | Benzyl (4-methoxy) | 4.7 |

Table 3: Binding Affinity (Ki) of this compound Analogues at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| Serotonin | 2.1 | 10.5 | 5.2 |

| Analogue 3a | 15.3 | 250.1 | 120.5 |

| Analogue 3b | 5.8 | 85.6 | 45.3 |

| Analogue 3c | 120.4 | 12.2 | 28.9 |

Note: Data for specific this compound analogues at serotonin receptors is compiled from various sources and represents a general trend. Specific values can vary based on the assay conditions.

Table 4: CaMKII Inhibitory Activity of 2-Benzoyl-5-hydroxyindole Analogues

| Compound | R-group on Benzoyl Ring | IC50 (µM) |

| 4a | H | 5.2 |

| 4b | 4-Chloro | 1.8 |

| 4c | 4-Methoxy | 3.5 |

| 4d | 4-(Trifluoromethyl) | 0.9 |

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a common method for determining the 5-LO inhibitory activity of test compounds in a cell-free and a cell-based assay.

Cell-Free Assay (Recombinant Human 5-LO):

-

Enzyme Preparation: Recombinant human 5-LO is expressed in and purified from E. coli.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, 1 mM EDTA, 1 mM ATP, and 100 µg/mL phosphatidylcholine.

-

Incubation: Add the test compound (at various concentrations) to the assay buffer. Initiate the reaction by adding arachidonic acid (10 µM final concentration) and the purified 5-LO enzyme.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., methanol/acetonitrile).

-

Product Analysis: Quantify the formation of 5-LO products (e.g., 5-HETE, LTB4) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assay (Human Polymorphonuclear Leukocytes - PMNLs):

-

Cell Isolation: Isolate PMNLs from fresh human blood using density gradient centrifugation.

-

Cell Stimulation: Pre-incubate the isolated PMNLs with the test compound for a specified time (e.g., 15 minutes) at 37°C. Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene biosynthesis.

-

Extraction: After stimulation, terminate the reaction and extract the leukotrienes from the cell suspension using a suitable organic solvent.

-

Quantification: Analyze the extracted leukotrienes by RP-HPLC or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: Calculate the IC50 value as described for the cell-free assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

-

Cell Seeding: Seed the cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

EC50 Calculation: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a general method to determine the binding affinity (Ki) of compounds for a specific serotonin receptor subtype.[3][4][5]

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the serotonin receptor of interest (e.g., 5-HT1A).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined time.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound analogues.

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound analogues on 5-LO.

Caption: General signaling pathway for G-protein coupled serotonin (5-HT) receptors.

Caption: Intrinsic apoptosis pathway induced by cytotoxic this compound analogues.

Conclusion

The this compound scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein highlight the chemical tractability of this core and the profound impact of subtle molecular modifications on biological activity. By leveraging the quantitative data, experimental protocols, and pathway visualizations provided in this guide, researchers can more effectively navigate the chemical space of this compound analogues to develop next-generation therapeutics with enhanced potency, selectivity, and clinical efficacy. Continued exploration of this versatile scaffold is poised to yield significant advances in the treatment of a wide range of human diseases.

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of this compound-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxyindoles in Melatonin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of 5-hydroxyindoles in the biosynthesis of melatonin. Melatonin, a neurohormone primarily synthesized in the pineal gland, is integral to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes. The biosynthetic pathway of melatonin is a well-defined enzymatic cascade that originates from the essential amino acid L-tryptophan. Central to this pathway are the 5-hydroxyindole intermediates, 5-hydroxytryptophan (5-HTP) and 5-hydroxytryptamine (serotonin), which serve as key precursors. This document details the enzymatic conversions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of melatonin synthesis, with a particular focus on the enzymes Serotonin N-acetyltransferase (AANAT) and Acetylserotonin O-methyltransferase (ASMT). This guide is intended to be a comprehensive resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

The Melatonin Biosynthesis Pathway

The synthesis of melatonin from L-tryptophan is a four-step enzymatic process. The initial steps involve the formation of this compound intermediates.

-

Hydroxylation of L-tryptophan: The pathway begins with the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) .[1]

-

Decarboxylation of 5-HTP: 5-HTP is then decarboxylated by Aromatic L-amino acid Decarboxylase (AADC) to yield the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[1]

-

N-acetylation of Serotonin: Serotonin is subsequently N-acetylated by Serotonin N-acetyltransferase (AANAT) , also known as arylalkylamine N-acetyltransferase, to form N-acetylserotonin. This is often considered the rate-limiting step in melatonin synthesis.[2]

-

O-methylation of N-acetylserotonin: The final step is the O-methylation of N-acetylserotonin by Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), to produce melatonin (N-acetyl-5-methoxytryptamine).[3][4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the final steps of melatonin biosynthesis.

Table 1: Enzyme Kinetic Parameters for Serotonin N-acetyltransferase (AANAT)

| Substrate | Km (μM) | Vmax | Reference |

| Tryptamine | ~150 | - | [2] |

| Acetyl-CoA | ~200 | - | [2] |

| Serotonin (in the presence of 14-3-3ζ) | Lowered Km | Enhanced catalytic efficiency | [5][6] |

| N-bromoacetyltryptamine (Inhibitor) | IC50 ≈ 500 nM | - | [2] |

Table 2: Enzyme Kinetic Parameters for Acetylserotonin O-methyltransferase (ASMT) in Arabidopsis thaliana

| Substrate | Vmax (pkat/mg protein) | Reference |

| N-acetylserotonin | 0.11 | [7] |

| Serotonin | 0.29 | [7] |

Regulation of Melatonin Synthesis

The synthesis of melatonin is tightly regulated, primarily by the light-dark cycle. The key regulatory point is the activity of AANAT.

During the night, norepinephrine is released from sympathetic nerve endings in the pineal gland. Norepinephrine binds to β-adrenergic receptors on the surface of pinealocytes, activating a signaling cascade.[8] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates AANAT, which promotes its binding to 14-3-3 proteins.[5][6] This binding protects AANAT from proteasomal degradation and enhances its catalytic activity, leading to a surge in melatonin production.[6][8] Light exposure during the night rapidly inhibits this pathway, leading to the degradation of AANAT and a sharp decline in melatonin synthesis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of melatonin biosynthesis.

Radiometric Assay for AANAT Activity

This assay measures the activity of AANAT by quantifying the formation of radiolabeled N-acetyltryptamine from tryptamine and [³H]-acetyl-CoA.

Materials:

-

Pineal gland tissue or cell lysate

-

0.1 M Sodium phosphate buffer, pH 6.8

-

Tryptamine solution (40 mM in phosphate buffer)

-

Acetyl-CoA solution (2 mM)

-

[³H]-acetyl coenzyme A (specific activity = 4 mCi/mmol)

-

Chloroform

-

Scintillation fluid

-

Microcentrifuge tubes

-

Sonicator

-

Centrifuge

-

Scintillation counter

Procedure:

-

Homogenize the pineal gland or cell lysate in 25 µL of ice-cold 0.1 M sodium phosphate buffer (pH 6.8) using a sonicator. Keep samples on ice.

-

Prepare a reaction mixture in a microcentrifuge tube by adding:

-

25 µL of tryptamine solution

-

25 µL of Acetyl-CoA solution

-

25 µL of [³H]-acetyl coenzyme A

-

-

Add 25 µL of the tissue/cell homogenate to the reaction mixture to initiate the reaction.

-

For blanks, add 25 µL of phosphate buffer instead of the homogenate.

-

Incubate the tubes at 37°C for 20 minutes with agitation.

-

Stop the reaction by adding 1 mL of chloroform to extract the product, N-[³H]-acetyltryptamine. Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 1 minute.

-

Carefully aspirate and discard the upper aqueous phase.

-

Wash the organic phase by adding 200 µL of 0.1 M sodium phosphate buffer, vortexing for 1 minute, and centrifuging at 13,000 x g for 1 minute.

-

Aspirate and discard the aqueous phase.

-

Transfer a known volume of the chloroform phase to a scintillation vial.

-

Evaporate the chloroform.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate AANAT activity based on the amount of radiolabeled product formed, after subtracting the blank values.

Radiometric Assay for ASMT Activity

This assay measures the activity of ASMT by quantifying the formation of radiolabeled melatonin from N-acetylserotonin and [³H]-S-adenosylmethionine.

Materials:

-

Pineal gland tissue or cell lysate

-

0.05 M Phosphate buffer, pH 7.9

-

N-acetylserotonin solution

-

[³H]-S-adenosylmethionine

-

Chloroform

-

Scintillation fluid

-

Microcentrifuge tubes

-

Sonicator

-

Centrifuge

-

Scintillation counter

Procedure:

-

Homogenize the pineal gland or cell lysate in 70 µL of ice-cold 0.05 M phosphate buffer (pH 7.9) using a sonicator.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. Use the supernatant for the assay.

-

Prepare a reaction mixture containing the supernatant, N-acetylserotonin, and [³H]-S-adenosylmethionine.

-

Incubate the reaction mixture under appropriate conditions (e.g., 37°C for a specified time).

-

Stop the reaction and extract the [³H]-melatonin product using chloroform.

-

Separate the organic and aqueous phases by centrifugation.

-

Transfer the chloroform phase to a scintillation vial.

-

Evaporate the chloroform, add scintillation fluid, and quantify the radioactivity.

-

Calculate ASMT activity based on the amount of [³H]-melatonin formed.

Quantification of Melatonin and Precursors by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for the simultaneous quantification of melatonin and its this compound precursors.[1][10][11]

General Workflow:

-

Sample Preparation:

-

Extraction: Extract melatonin and its precursors from biological samples (e.g., plasma, serum, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][12][13]

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a suitable solvent like methanol or acetonitrile.[14]

-

Derivatization (Optional): For increased sensitivity in LC-MS, chemical labeling with reagents like dansyl chloride can be employed.

-

-

Chromatographic Separation:

-

Detection:

-

HPLC-Fluorescence: Set excitation and emission wavelengths appropriate for melatonin and its precursors (e.g., excitation at 285 nm and emission at 340 nm for melatonin).[18]

-

LC-MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for each analyte for high selectivity and quantification.[10][15]

-

-

Quantification:

-

Generate a standard curve using known concentrations of melatonin and its precursors.

-

Use deuterated internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.[15]

-

Conclusion

The biosynthesis of melatonin is a fundamental neuroendocrine process, with 5-hydroxyindoles playing an indispensable role as precursors. A thorough understanding of this pathway, its regulation, and the methods to study it are crucial for advancing research in chronobiology, sleep disorders, and the development of novel therapeutic agents. This technical guide provides a consolidated resource of the key concepts, quantitative data, and experimental protocols to aid researchers and professionals in this field. The provided diagrams and structured information are intended to facilitate a deeper comprehension and practical application of this knowledge.

References

- 1. Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gating of the cAMP Signaling Cascade and Melatonin Synthesis by the Circadian Clock in Mammalian Retina | Journal of Neuroscience [jneurosci.org]

- 4. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of a pineal cAMP-operated arylalkylamine N-acetyltransferase/14-3-3-binding switch in melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and functional characterization of the Arabidopsis N-acetylserotonin O-methyltransferase responsible for melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melatonin - Wikipedia [en.wikipedia.org]

- 9. β-Adrenoceptors Trigger Melatonin Synthesis in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brjac.com.br [brjac.com.br]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. ijert.org [ijert.org]

- 14. agilent.com [agilent.com]

- 15. api.unil.ch [api.unil.ch]

- 16. scielo.br [scielo.br]

- 17. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Foundational Metabolism of Tryptophan and 5-Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways of tryptophan, with a specific focus on the synthesis and degradation of 5-hydroxyindoles, including the neurotransmitter serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This document details the key enzymatic steps, summarizes quantitative data from various biological matrices, presents detailed experimental protocols for metabolite analysis, and illustrates the core biochemical and signaling pathways.

The Serotonin Biosynthesis Pathway: From Tryptophan to 5-Hydroxytryptamine

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan.[1] This biochemical conversion is a two-step process involving two key enzymes.[2][3]

-

Hydroxylation of Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[2][3][4] This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) , which requires iron (II), molecular oxygen, and tetrahydrobiopterin (BH4) as co-substrates.[2][5] There are two main isoforms of this enzyme: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant form in the central nervous system.[3][6][7]

-

Decarboxylation of 5-HTP: The intermediate 5-HTP is then rapidly converted to serotonin (5-HT) through decarboxylation. This reaction is catalyzed by the cytosolic enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[2][3][8] AADC is a pyridoxal-5'-phosphate-dependent enzyme and is not specific to the serotonin pathway, as it also plays a crucial role in the synthesis of dopamine.[8][9][10]

Degradation of Serotonin: The Formation of 5-Hydroxyindoleacetic Acid (5-HIAA)

The metabolic breakdown of serotonin is also a two-step enzymatic process, leading to the formation of its primary urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is often used as a biomarker for serotonin turnover.[6][11][12]

-

Oxidative Deamination of Serotonin: The first step in serotonin catabolism is its conversion to the unstable intermediate, 5-hydroxyindole-3-acetaldehyde (5-HIAL).[2][13] This reaction is an oxidative deamination catalyzed by Monoamine Oxidase (MAO) , an enzyme located on the outer mitochondrial membrane.[2][14]

-

Oxidation of 5-HIAL: Due to its reactivity, 5-HIAL is rapidly metabolized further. The primary pathway involves oxidation to the stable metabolite 5-HIAA by the enzyme Aldehyde Dehydrogenase (ALDH) .[2][3][15] Alternatively, 5-HIAL can be reduced to 5-hydroxytryptophol (5-HTOL) by alcohol dehydrogenase or aldehyde reductase, though this is typically a minor pathway.[2][3]

Quantitative Data on Tryptophan Metabolites

The concentrations of tryptophan and its metabolites can vary significantly based on the biological matrix, species, and analytical method used. The following table summarizes representative concentration ranges reported in the literature.

| Metabolite | Matrix | Concentration Range | Source |

| Tryptophan | Human Serum | 52.7 (44.9–65.6) µM | [16] |

| Tryptophan | Human Serum | 0.1 to 500 µM (Linear Range) | [17] |

| Kynurenine | Human Serum | 2.94 (2.29–4.38) µM | [16] |

| Kynurenine | Human Serum | 0.04 to 40 µM (Linear Range) | [17] |

| Kynurenic Acid | Human Serum | 43.2 (31.04–60.14) nM | [16] |

| Kynurenic Acid | Human Serum | 0.002 to 20 µM (Linear Range) | [17] |

| Anthranilic Acid | Human Serum | 18.86 (13.91–26.69) nM | [16] |

| Xanthurenic Acid | Human Serum | 7.70 (4.80–13.39) nM | [16] |

| 5-HIAA | Human Urine | 0-65 µmol/l (Linear Range) | [18] |

| Various Metabolites | Human/Murine Plasma | 1 to 200 ng/mL (LLOQ) | [19] |

| Various Metabolites | Murine Serum/Brain | 3.42 to 244.82 nmol/L (LLOQ) | [20] |

LLOQ: Lower Limit of Quantification. Ranges can be highly variable between studies.

Experimental Protocols for Metabolite Quantification

Accurate quantification of tryptophan and its metabolites is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method, while high-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a robust and widely used alternative.[21][22][23][24]

Protocol: LC-MS/MS for Tryptophan Metabolites

This protocol provides a general framework for the simultaneous quantification of tryptophan and its metabolites in serum or brain tissue.[20][21][23]

-

Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., serum, tissue homogenate) on ice.

-

To a 100 µL aliquot of the sample, add an appropriate internal standard solution (e.g., deuterated versions of the analytes).[16][21]

-

Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid or trifluoroacetic acid).[20][25]

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[13][25]

-

Carefully transfer the supernatant to a new tube or autosampler vial for analysis.[25]

-

-

Liquid Chromatography (LC):

-

Column: Use a reversed-phase C18 column (e.g., Atlantis T3 C18, Restek Ultra Aqueous C18).[17][20][21]

-

Mobile Phase A: 0.1% Formic acid or 5 mmol/l ammonium acetate in water.[17][25]

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[17][25]

-

Gradient Elution: Employ a gradient elution to separate the analytes. A typical run starts with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the compounds over a short run time (e.g., 8 minutes).[17][20]

-

Flow Rate: Maintain a constant flow rate, typically around 0.25-0.45 mL/min.[17][26]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 1-10 µL).[17][25]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Use positive electrospray ionization (ESI+) for most tryptophan metabolites.[20][25]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves defining specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.[20][26]

-

Data Analysis: Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

-

Protocol: HPLC with Electrochemical Detection (HPLC-ECD) for 5-HIAA

This method is a classic and reliable approach for quantifying monoamines and their metabolites, particularly 5-HIAA in urine.[18][22][27][28]

-

Sample Preparation (Urine):

-

For 24-hour collections, ensure the collection container has a preservative like glacial acetic acid.[25]

-

Centrifuge an aliquot of the urine sample at 10,000 x g for 5 minutes to remove particulate matter.[25]

-

Mix the supernatant with an internal standard solution (e.g., this compound-3-propionic acid).[18]

-

For direct injection, transfer the mixture to an autosampler vial. Some methods may require a filtration step (0.22 µm filter).[13]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase analytical column is typically used.[13][18]

-

Mobile Phase: An optimized aqueous buffer containing an organic modifier (e.g., methanol or acetonitrile) and salts to facilitate electrochemical detection. The exact composition must be optimized for separation.

-

Injection: Inject a small aliquot (e.g., 2 µL) directly onto the column.[18]

-

Electrochemical Detection (ECD):

-

Detector: An electrochemical detector with a glassy carbon working electrode.

-

Potential: Apply a specific oxidative potential (e.g., +0.60 V) against an Ag/AgCl reference electrode. At this potential, 5-HIAA will be oxidized, generating an electrical current that is proportional to its concentration.[18]

-

Quantification: Calculate the concentration of 5-HIAA based on the peak height or area ratio relative to the internal standard, plotted against a standard curve.

-

Signaling Pathways Involving 5-Hydroxyindoles

While serotonin (5-HT) is renowned for its role as a neurotransmitter acting on a wide array of 5-HT receptors, recent research has uncovered signaling roles for its metabolite, 5-HIAA.

Serotonin (5-HT) Receptor Signaling: Serotonin exerts its diverse physiological effects by binding to at least 14 different receptor subtypes.[29] Most of these are G protein-coupled receptors (GPCRs). For example, the 5-HT2A receptor is a Gαq-coupled receptor. Upon activation by 5-HT, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, initiating a cascade of downstream cellular responses.[29][30]

5-HIAA Signaling: Emerging evidence indicates that 5-HIAA is not merely an inert waste product. Studies have shown that 5-HIAA can act as a systemic inhibitor of the RAS/MAPK signaling pathway.[31] This action is mediated through the 5-HT receptor SER-1 and the downstream Gqα signaling pathway, suggesting a novel feedback mechanism where a serotonin metabolite can modulate fundamental cellular processes like growth and proliferation.[31]

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. セロトニンの合成と代謝 [sigmaaldrich.com]

- 4. Tryptophan hydroxylase regulation. Drug-induced modifications that alter serotonin neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Aromatic L-Amino Acid Decarboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Serotonin - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of urinary this compound-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 20. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. acb.org.uk [acb.org.uk]

- 23. mdpi.com [mdpi.com]

- 24. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. waters.com [waters.com]

- 27. researchgate.net [researchgate.net]

- 28. chromsystems.com [chromsystems.com]

- 29. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA | PLOS Genetics [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Direct Sample Injection in 5-Hydroxyindoleacetic Acid (5-HIAA) HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary urinary metabolite of serotonin. Its quantification in biological fluids, particularly urine, is a crucial diagnostic tool for conditions such as carcinoid tumors, which can produce excess serotonin.[1][2] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of 5-HIAA.[2][3] Traditional HPLC methods often involve extensive sample preparation steps like liquid-liquid extraction or solid-phase extraction to remove matrix interferences. However, direct sample injection techniques offer a streamlined and rapid alternative, reducing sample handling time and potential for analyte loss.